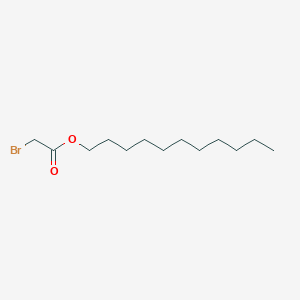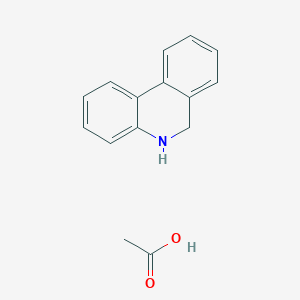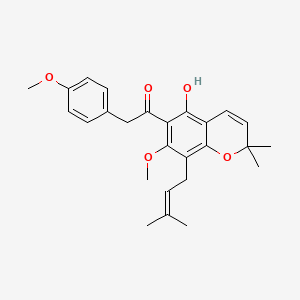
Osajetin, dimethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Osajetin, dimethyl ether is a chemical compound with the molecular formula C26H30O5 It is known for its unique structure, which includes a benzopyran ring system and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Osajetin, dimethyl ether can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method is versatile and can be used to prepare both symmetrical and unsymmetrical ethers.
Another method involves the dehydration of alcohols. In this process, a primary alcohol is heated with concentrated sulfuric acid at around 140°C to produce the ether . This method is typically used for symmetrical ethers.
Industrial Production Methods
Industrial production of this compound often involves the dehydration of methanol over a solid acid catalyst such as γ-alumina . This process is efficient and allows for the production of high-purity dimethyl ether. The reaction conditions typically include temperatures ranging from 120°C to 400°C and pressures between 0.2 to 4 MPa.
Analyse Des Réactions Chimiques
Types of Reactions
Osajetin, dimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds or ethers.
Applications De Recherche Scientifique
Osajetin, dimethyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of various chemicals and as a fuel additive due to its clean-burning properties
Mécanisme D'action
The mechanism of action of Osajetin, dimethyl ether involves its interaction with molecular targets and pathways. It can act as a methylating agent, transferring methyl groups to other molecules. This process is facilitated by its ability to form reactive intermediates, which can then interact with nucleophiles or electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl ether (CH3OCH3): The simplest ether, used as a fuel and aerosol propellant.
Diethyl ether (C2H5OC2H5): Commonly used as a solvent and anesthetic.
Methoxyethane (CH3OC2H5): Used as a solvent and in organic synthesis.
Uniqueness of Osajetin, Dimethyl Ether
This compound stands out due to its complex structure, which includes a benzopyran ring and multiple methoxy groups. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
5382-68-3 |
|---|---|
Formule moléculaire |
C26H30O5 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
1-[5-hydroxy-7-methoxy-2,2-dimethyl-8-(3-methylbut-2-enyl)chromen-6-yl]-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C26H30O5/c1-16(2)7-12-20-24-19(13-14-26(3,4)31-24)23(28)22(25(20)30-6)21(27)15-17-8-10-18(29-5)11-9-17/h7-11,13-14,28H,12,15H2,1-6H3 |
Clé InChI |
FMBXPGFWTBVRHT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C2C(=C(C(=C1OC)C(=O)CC3=CC=C(C=C3)OC)O)C=CC(O2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


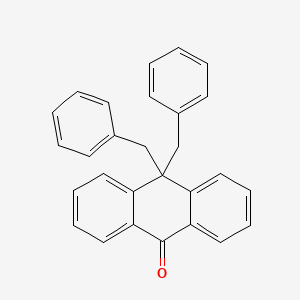


![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
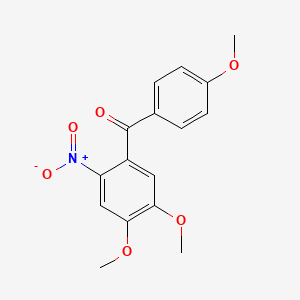
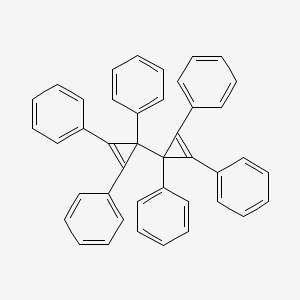

![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)

